6-Formylpyridine-2-carboxylic acid
Overview
Description
6-Formylpyridine-2-carboxylic acid is an organic compound with the CAS Number: 499214-11-8 . It has a molecular weight of 151.12 and its IUPAC name is 6-formyl-2-pyridinecarboxylic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5NO3/c9-4-5-2-1-3-6 (8-5)7 (10)11/h1-4H, (H,10,11)
. This indicates that the compound has 7 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 346.3±27.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Electrocatalytic Carboxylation
A novel electrochemical procedure explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid. This process highlights the potential of 6-Formylpyridine-2-carboxylic acid derivatives in synthesizing valuable chemicals from simple starting materials and CO2, emphasizing green chemistry principles (Feng et al., 2010).
Frameworks in Material Science
In material science, lanthanide-organic coordination polymeric networks have been constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands. These frameworks showcase the utility of pyridine carboxylic acid derivatives in developing new materials with potential applications in catalysis, magnetism, and gas storage (Liu et al., 2009).
Solar Energy Conversion
Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids have been prepared for use in copper-based dye-sensitized solar cells (DSCs), illustrating the role of such compounds in advancing renewable energy technologies (Constable et al., 2009).
Chemical Hydrogen Storage
Research into formic acid as a renewable chemical hydrogen storage system underscores the potential of carboxylic acid derivatives in energy storage solutions. This application is particularly relevant for developing efficient and sustainable energy carriers (Singh et al., 2016).
Coordination Chemistry and Catalysis
Synthesis and photophysical studies of new organic-soluble lanthanide complexes of 4-(4-alkoxyphenyl)-2,2′-bipyridine-6-carboxylic acids highlight the application of these compounds in coordination chemistry and catalysis. The development of neutral complexes with lanthanides indicates the potential for applications in luminescence and the design of catalytic systems (Krinochkin et al., 2019).
Safety and Hazards
The safety information for 6-Formylpyridine-2-carboxylic acid includes the following hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
6-formylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUQNAWDINBWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555208 | |
Record name | 6-Formylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499214-11-8 | |
Record name | 6-Formylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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